molecular formula C9H5ClN2O5S B2994088 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride CAS No. 1909337-76-3

3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No. B2994088
CAS RN: 1909337-76-3
M. Wt: 288.66
InChI Key: BTNNGVAJVKAKAP-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that has been widely used in scientific research. It is an important reagent in organic synthesis and has been utilized in the development of various pharmaceuticals. In

Scientific Research Applications

Electrochemical Synthesis and Antimicrobial Activity

A study by Varmaghani et al. (2017) demonstrates the electrochemical synthesis of sulfonamide derivatives using precursors like 4-(4-nitrophenyl)urazole. These compounds exhibit antimicrobial activity against various microorganisms, highlighting the compound's role in developing antimicrobial agents. The electrochemical method provides an environmentally friendly approach to synthesizing these derivatives (Varmaghani et al., 2017).

Insecticidal Applications

Research by Cole et al. (1993) indicates the effectiveness of phenylpyrazole insecticides, including derivatives of 4-nitrophenyl, against pests by targeting the GABA-gated chloride channel. This study underscores the compound's potential in developing insecticidal formulations (Cole et al., 1993).

Surface Modification and Material Science

Houmam et al. (2011) utilized 4-nitrophenyl sulfenyl chloride for the formation of aromatic SAMs on gold surfaces, demonstrating its application in material science and surface chemistry. This precursor facilitates the creation of well-ordered structures, essential for various technological applications (Houmam et al., 2011).

Anticancer and Antimicrobial Research

A green synthesis approach by Altuğ et al. (2014) for producing 5-aminoisoxazoles from α-chlorooximes and 2-phenylsulfonyl acetonitrile demonstrates the compound's significance in synthesizing bioactive molecules. These heterocyclic compounds exhibit cytotoxic properties against various cancer cell lines, showcasing their potential in anticancer research (Altuğ et al., 2014).

properties

IUPAC Name

3-(4-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O5S/c10-18(15,16)9-5-8(11-17-9)6-1-3-7(4-2-6)12(13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNNGVAJVKAKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

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